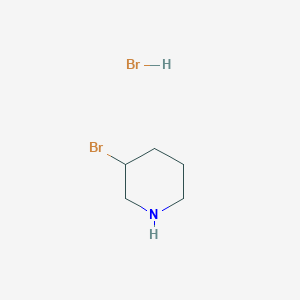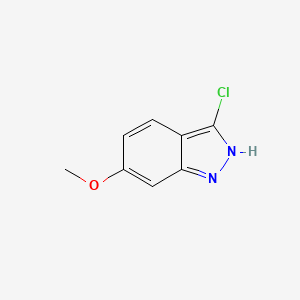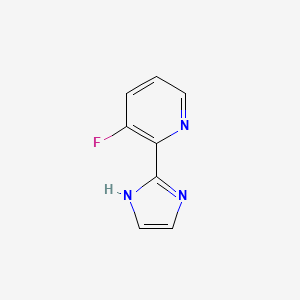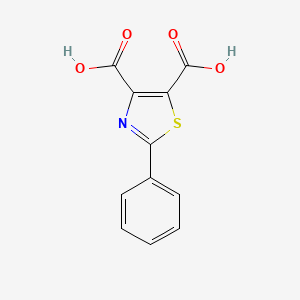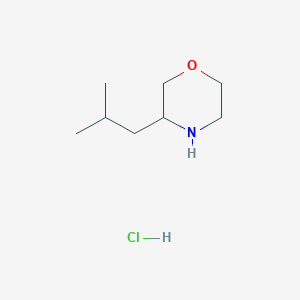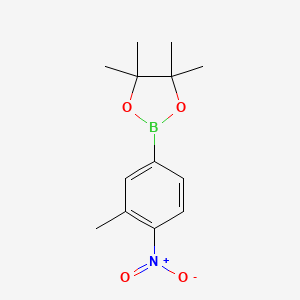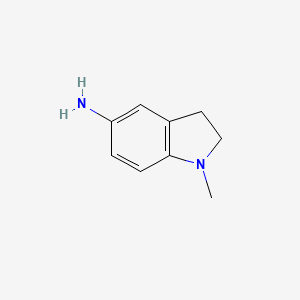
1-Methylindolin-5-amine
概要
説明
1-Methylindolin-5-amine, also known as 5-Amino-1-N-methylindole, is a chemical compound with the molecular formula C9H12N2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of indole derivatives, such as 1-Methylindolin-5-amine, has been a central theme in organic synthesis due to their importance . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular structure of 1-Methylindolin-5-amine can be analyzed using various spectroscopy techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy (FTIR) allows identifying this information through absorption and emission of light in the infrared region .Chemical Reactions Analysis
Amines, such as 1-Methylindolin-5-amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 1-Methylindolin-5-amine can be determined using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学的研究の応用
Electrochemical Reduction
1-Methylindolin-5-amine, as part of the indoline family, has been studied in electrochemical contexts. For instance, research on the electrochemical reduction of N-nitrosamines, which includes compounds similar to 1-methylindolin-5-amine, shows that in acidic media, these compounds can undergo significant electrochemical transformations. This study focused on the 4-electron cathodic wave behavior and the formation of secondary amines under specific conditions, providing insights into the electrochemical properties of related indoline derivatives (Jacob, Moinet, & Tallec, 1982).
Organocatalysis and Synthesis
1-Methylindolin-5-amine and its derivatives have been explored in the field of organic synthesis. One study describes the organocatalyzed enantioselective annulation of 1-methylindoline-2-thiones, leading to the synthesis of optically active cyclic tryptophan derivatives. This process demonstrates the compound's utility in creating conformationally strained and biologically significant molecules (Wu, Zheng, Wang, & Zhou, 2016).
Synthesis of Antihypertension Drugs
1-Methylindolin-5-amine serves as a precursor in synthesizing certain antihypertension drugs. Research has explored its reactions leading to the formation of various indolic compounds, such as 1-amino-2-methylindole and azo(2-methyl)indoline. These studies contribute to understanding the synthesis pathways of important medical compounds (Peyrot et al., 2001).
Kinetic Resolution Studies
Kinetic resolution studies involving compounds like 2-methylindoline, which share a core structure with 1-methylindolin-5-amine, have been conducted. These studies involve the acylation of racemic amines, leading to the formation of isomers essential in chemical synthesis and pharmaceuticals (Krasnov et al., 2002).
Intermediate for Pharmacologically Active Compounds
Research has shown that derivatives of 1-Methylindolin-5-amine can act as intermediates for various pharmacologically active compounds. For example, new compounds synthesized from related indolin-5-yl derivatives were investigated for their potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Antioxidant Activity
Studies have also explored the antioxidant activity of derivatives related to 1-methylindolin-5-amine. These investigations are significant for understanding the potential therapeutic applications of these compounds in combating oxidative stress (Narajji, Karvekar, & Das, 2008).
Safety And Hazards
将来の方向性
Indole derivatives, such as 1-Methylindolin-5-amine, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the investigation of novel methods of synthesis and the development of new useful derivatives continue to attract attention from the international chemical community .
特性
IUPAC Name |
1-methyl-2,3-dihydroindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSFDZGGGCGZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627194 | |
| Record name | 1-Methyl-2,3-dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylindolin-5-amine | |
CAS RN |
64180-07-0 | |
| Record name | 1-Methyl-2,3-dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

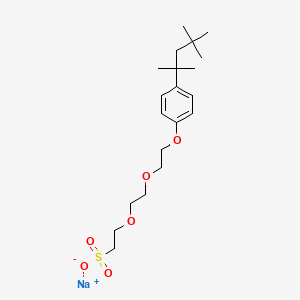
![Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1602973.png)
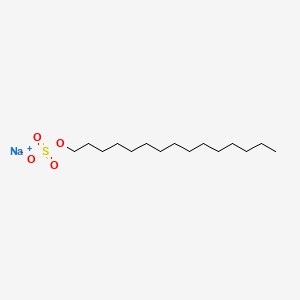
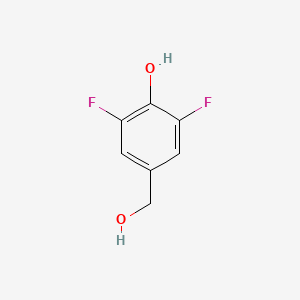
![[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol](/img/structure/B1602976.png)
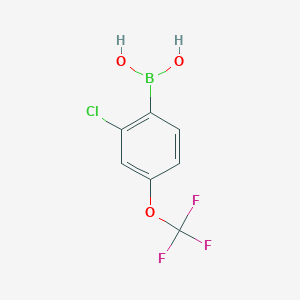
![6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B1602980.png)
![N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B1602982.png)
